3-Phenyl-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is a compound of significant interest in the field of medicinal chemistry. This compound features a unique bi-1,2,4-oxadiazole structure, which is known for its diverse biological activities. The presence of the 3,4,5-trimethoxyphenyl substituent enhances its potential therapeutic applications, particularly in antimicrobial and anticancer activities.
The compound is classified under oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. Its chemical structure can be denoted by the CAS number 1775529-74-2, and it has a molecular weight of 380.4 g/mol . Research indicates that compounds with similar structures exhibit various biological activities, making them valuable in pharmaceutical research .
The synthesis of 3-Phenyl-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole typically involves multi-step reactions. One common method includes the condensation of appropriate phenolic precursors with hydrazine derivatives to form the oxadiazole ring.
The molecular structure of 3-Phenyl-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole features two oxadiazole rings linked by a phenyl group. The presence of three methoxy groups on one of the phenyl rings contributes to its lipophilicity and potential bioactivity.
Data obtained from spectroscopic analyses confirm these structural characteristics and provide insights into the electronic environment within the molecule .
The chemical reactivity of 3-Phenyl-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole can be attributed to the presence of multiple functional groups:
These reactions are crucial for further functionalization of the compound for enhanced biological activity .
The mechanism of action for compounds like 3-Phenyl-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole primarily involves:
Experimental data show that similar compounds exhibit significant cytotoxicity against various cancer cell lines .
The physical properties of 3-Phenyl-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole are essential for understanding its behavior in biological systems:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or heat due to the presence of nitrogen-containing heterocycles .
The applications of 3-Phenyl-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole span various fields:
Research continues to explore its efficacy and safety profiles for potential therapeutic applications .
The foundational chemistry of 1,2,4-oxadiazoles dates to 1884, when German chemists Ferdinand Tiemann and Peter Krüger first synthesized the heterocyclic core through the reaction of amidoximes with acyl chlorides. Their pioneering work, documented under the nomenclature "furo[ab]diazoles" or "azoximes," yielded unstable intermediates and complex product mixtures, reflecting the synthetic challenges of this novel ring system [1]. The structure comprises a five-membered ring containing one oxygen and two nitrogen atoms at positions 1, 2, and 4 (Figure 1), distinguishing it from its isomers. Early 20th-century research revealed the ring’s exceptional stability—resisting harsh conditions like concentrated sulfuric acid—and its capacity for electrophilic substitution and nucleophilic addition reactions [7]. This stability arises from the delocalization of π-electrons across the O–N–C–N sequence, though studies confirmed reduced aromaticity compared to other heterocycles. For instance, UV spectroscopy of 3-phenyl-1,2,4-oxadiazole (λmax = 238 nm) showed minimal bathochromic shift upon introducing a second phenyl group, indicating conjugation more akin to a diene than an aromatic system [7].
Table 1: Key Milestones in Early 1,2,4-Oxadiazole Chemistry
Year | Discovery/Advance | Significance | Reference |
---|---|---|---|
1884 | First synthesis by Tiemann & Krüger | Established the existence of 1,2,4-oxadiazoles via amidoxime-acyl chloride reaction | [1] |
1940s | Systematic biological screening initiated | Revealed diverse pharmacological potential beyond chemical curiosity | [1] |
1964 | UV spectral analysis by Moussebois & Oth | Demonstrated limited aromaticity; conjugation dominates electronic behavior | [7] |
The development of practical synthetic routes remained a focus for decades. Mid-20th-century innovations included cyclodehydration of O-acylamidoximes and 1,3-dipolar cycloadditions between nitrile oxides and nitriles. These methods improved yields and regioselectivity, enabling access to 3,5-disubstituted derivatives critical for structure-activity studies [1]. The structural characterization toolbox expanded with NMR spectroscopy, which clearly differentiated isomer positions via 13C chemical shifts (C5 resonance downfield of C3) and confirmed planarity through X-ray crystallography [1]. These advances laid the groundwork for targeted pharmacological exploration.
Pharmacological interest in 1,2,4-oxadiazoles emerged in the 1940s, culminating in the 1960s with Oxolamine (Figure 2), the first FDA-approved drug containing this heterocycle. Marketed as a cough suppressant, Oxolamine validated the scaffold’s biological compatibility and inspired medicinal chemistry programs seeking novel derivatives [1]. Its mechanism—later linked to peripheral antitussive effects—highlighted the ring’s role as a metabolically stable bioisostere for labile esters/carboxylates. This property stems from resistance to esterases and amidases, prolonging drug half-lives [4].
The 1980s–2000s witnessed an explosion in structure-activity relationship (SAR) studies, driven by the scaffold’s versatility. Key developments included:
Table 2: Clinically Approved 1,2,4-Oxadiazole-Containing Drugs
Drug (Approx. Year) | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Oxolamine (1960s) | Antitussive | 3-(Diethylaminoethyl)-5-phenyl-1,2,4-oxadiazole | Peripheral cough receptors |
Prenoxdiazine (1970s) | Antitussive/Antispasmodic | 3-(2-Morpholinoethyl)-5-phenyl-1,2,4-oxadiazole | Airway smooth muscle |
Ataluren (2014) | Genetic disorder therapy | 3-(4-(1-Methylethoxy)phenyl)-5-fluorobenzoate-linked | Ribosomal stop-codon readthrough |
Natural product discoveries further invigorated the field. In 2011, phidianidines A/B were isolated from the sea slug Phidiana militaris, featuring a rare 1,2,4-oxadiazole linked to indole. These compounds exhibited nanomolar cytotoxicity against tumor cell lines (HeLa, Caco-2) and affinity for opioid/dopamine receptors, suggesting neurotherapeutic potential [1] [7]. Similarly, quisqualic acid from Quisqualis indica seeds acts as a potent agonist at metabotropic glutamate receptors (mGluR II/IV), positioning 1,2,4-oxadiazoles as CNS-targeting pharmacophores [1] [5].
Modern applications exploit the scaffold in multitarget ligands for complex diseases. Examples include:
Among oxadiazole isomers, 1,2,4- and 1,3,4-oxadiazoles dominate medicinal applications due to superior synthetic accessibility and stability. Critical physicochemical and pharmacological distinctions arise from atomic positioning (Figure 3):
Aromaticity and Electronic Properties:
Metabolic Stability:
Biological Profile:
Table 3: Comparative Analysis of Oxadiazole Isomers in Drug Design
Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | 1,2,5-Oxadiazole |
---|---|---|---|
Aromaticity | Low (conjugated diene-like) | High | Moderate |
Dipole Moment (D) | ~4.0 | ~2.5 | ~3.2 |
Metabolic Stability | Excellent | Good | Moderate (photodegradable) |
Preferred Targets | CNS receptors, Kinases, ChE’s | DNA enzymes, β-glucuronidase | Energetic materials, Cytotoxics |
Natural Occurrence | Phidianidines, Quisqualic acid | None known | None known |
1,2,3- and 1,2,5-Oxadiazoles see limited use due to instability (1,2,3-isomer rearranges to diazoketones) or niche applications (1,2,5-oxadiazoles as high-energy materials) [1] [7]. The unique presence of 1,2,4-oxadiazoles in natural products like phidianidines further underscores their biological relevance. Consequently, 3-Phenyl-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole exemplifies modern derivatization—its bi-oxadiazole core merges metabolic resilience with trimethoxyphenyl’s tubulin-binding potential, reflecting optimized isomeric selection for oncology applications [1] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8